VX-222, also known as VX-222, is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). [, , , , , ] It acts as an allosteric inhibitor, binding to the thumb II pocket of the HCV RdRp. [, , , , , , ] VX-222 has demonstrated significant antiviral efficacy in clinical trials against genotype 1 HCV, leading to substantial reductions in plasma HCV RNA levels. [, ] While initially explored as a potential treatment for chronic HCV infection, particularly in combination therapies, [, , , , , ] recent research also investigates its potential against other viral infections like dengue virus and chikungunya virus. [, , ]
VX-222 primarily acts by binding to the thumb II allosteric pocket of the HCV NS5B RdRp. [, , , , , ] This binding inhibits the polymerase's activity, primarily affecting primer-dependent RNA synthesis with minimal impact on de novo RNA synthesis. [, ] Studies suggest that VX-222 interferes with the interaction between the HCV RdRp and RNA, blocking the transition from initiation to elongation during RNA synthesis. [] Intriguingly, research indicates that thumb II binders like VX-222 might enhance de novo RNA synthesis at higher concentrations. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: